GABAA Receptor Binding and In Vivo Anticonvulsant Activity: Betulin vs. Betulinic Acid vs. Lupeol
In a direct comparative study using radioligand receptor-binding assays, only betulin demonstrated binding to GABAA receptor sites in mouse brain in vitro. In vivo, betulin antagonized bicuculline-induced seizures following both intracisternal and intraperitoneal administration. Neither betulinic acid nor lupeol exhibited GABAA receptor binding or anticonvulsant activity under identical experimental conditions, establishing betulin as the sole CNS-active member among these structurally related lupane triterpenes [1].
| Evidence Dimension | GABAA receptor binding and bicuculline-induced seizure antagonism |
|---|---|
| Target Compound Data | Positive binding; effective seizure antagonism in vivo |
| Comparator Or Baseline | Betulinic acid: No binding, no seizure antagonism; Lupeol: No binding, no seizure antagonism |
| Quantified Difference | Qualitative binary difference: active vs. inactive |
| Conditions | Mouse brain radioligand binding assay; bicuculline-induced seizure model in mice |
Why This Matters
This exclusive CNS pharmacology identifies betulin as the only candidate among lupane triterpenes for GABA-related neurological research applications.
- [1] Muceniece R, et al. Betulin binds to gamma-aminobutyric acid receptors and exerts anticonvulsant action in mice. Pharmacol Biochem Behav. 2008;90(4):712-6. View Source
